N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide

Medicinal Chemistry Ligand Efficiency Drug-likeness

Researchers seeking underrepresented chemotypes for screening decks often encounter redundant scaffolds lacking the furan-3-ylmethyl/methoxyethyl combination. This tertiary sulfonamide fills that gap with a unique isobutylsulfonamide core N,N-disubstituted with furan-3-ylmethyl and 2-methoxyethyl groups. • Modular scaffold for systematic SAR: vary isobutyl group to map lipophilic pockets. • Drug-likeness metrics (TPSA 68.1 Ų, XLogP3 1.3, HBA 5) support target-based & phenotypic screens. • In stock for immediate global delivery.

Molecular Formula C12H21NO4S
Molecular Weight 275.36
CAS No. 1421451-39-9
Cat. No. B2942230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide
CAS1421451-39-9
Molecular FormulaC12H21NO4S
Molecular Weight275.36
Structural Identifiers
SMILESCC(C)CS(=O)(=O)N(CCOC)CC1=COC=C1
InChIInChI=1S/C12H21NO4S/c1-11(2)10-18(14,15)13(5-7-16-3)8-12-4-6-17-9-12/h4,6,9,11H,5,7-8,10H2,1-3H3
InChIKeyUNFMHHMBJNNGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide: Identity and Baseline Profile


N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide (CAS 1421451-39-9) is a tertiary sulfonamide featuring an isobutylsulfonyl core N,N-disubstituted with a furan-3-ylmethyl group and a 2-methoxyethyl chain. Its molecular formula is C12H21NO4S with a molecular weight of 275.36 g·mol⁻¹ [1]. This compound belongs to the broader class of N,N-disubstituted sulfonamides, which are commonly explored as screening compounds in medicinal chemistry and chemical biology for their potential to engage diverse biological targets via hydrogen bonding, hydrophobic interactions, and the metabolic stability conferred by the tertiary sulfonamide motif.

Screening compound Tertiary sulfonamide with isobutylsulfonyl core
Chemotype Furan-3-ylmethyl and 2-methoxyethyl N-substituents
Research context Medicinal chemistry and chemical biology screening

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide: Generic Substitution Risk


The compound's three distinct structural modules—the isobutylsulfonamide core, the furan-3-ylmethyl N-substituent, and the 2-methoxyethyl N-substituent—are not simultaneously present in any commercially available close analog. Replacing the isobutyl group with aryl (e.g., thiophene-2-sulfonamide, CAS 1448052-31-0) or altering the furan regioisomer (e.g., furan-2-yl analogs) would predictably alter lipophilicity (clogP), topological polar surface area (TPSA), hydrogen-bond acceptor count, and metabolic stability [1]. Because no head-to-head biological data exist for this compound, the quantitative impact of these structural differences on target engagement, selectivity, or pharmacokinetics cannot be extrapolated from class-level inferences. Generic substitution risks introducing an untested structure that may exhibit divergent solubility, permeability, or off-target profiles.

Isobutyl group substitution Replacing isobutyl with aryl alters lipophilicity and metabolic stability, and shifts TPSA; quantitative impact unknown
Furan regioisomer mismatch Furan-2-yl analogs differ in oxygen orientation and electrostatic potential, potentially altering target engagement
No combined-module analog No commercially available compound contains all three structural modules simultaneously; substitution risks are untested

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide: Differentiation Evidence


Lipophilicity vs. Thiophene-2-sulfonamide Analog

Compared to the closest commercially available analog N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide (CAS 1448052-31-0), the target compound replaces an electron-rich thiophene ring with an isobutyl group. This substitution reduces the hydrogen-bond acceptor count by one (from 5 in the thiophene analog to 4 in the target compound) and is predicted to lower topological polar surface area (TPSA ≈ 55.8 Ų for the target vs. estimated >65 Ų for the thiophene analog), while increasing clogP by approximately 0.5–1.0 units [1]. The impact on membrane permeability and oral absorption, while directionally favorable, has not been experimentally measured for either compound.

Lipophilicity vs. analog
Class-level inference
Target: TPSA ≈55.8 Ų; HBA 4; clogP ~0.6–1.1 Thiophene analog: TPSA >65 Ų; HBA 5; lower clogP
Computed lower TPSA and higher clogP may support passive permeability
In silico only; no experimental data
Medicinal Chemistry Ligand Efficiency Drug-likeness

Furan Regioisomer Conformational Distinction

The furan-3-ylmethyl attachment in the target compound positions the oxygen atom meta to the methylene linker, whereas the more common furan-2-ylmethyl regioisomer places the oxygen ortho. This regioisomerism alters the spatial orientation of the furan oxygen lone pair and the π-electron density distribution, which can differentially engage hydrogen-bond donors or cation–π interactions in a binding site. No comparative biological data exist; the distinction is based on fundamental principles of molecular recognition and is supported by conformational sampling studies of analogous furan regioisomers in the Cambridge Structural Database [1].

Furan regioisomer
Class-level inference
3-ylmethyl: oxygen meta; distinct electrostatic surface 2-ylmethyl: oxygen ortho; higher local dipole
Regioisomeric difference can alter binding site engagement
Conformational basis only; no bioactivity data
Structure-Activity Relationship Conformational Analysis Medicinal Chemistry

Metabolic Stability: Isobutyl vs. Arylsulfonamide

The isobutylsulfonamide motif in the target compound lacks the aromatic ring present in thiophene-2-sulfonamide or benzenesulfonamide analogs. Arylsulfonamides are susceptible to cytochrome P450-mediated oxidative metabolism on the aromatic ring, which can generate reactive metabolites or rapidly clear the compound. Aliphatic sulfonamides such as the isobutyl variant are generally metabolized via alternative pathways (e.g., N-dealkylation or oxidation at the α-position) with typically slower intrinsic clearance. While no comparative metabolic stability data exist for this specific compound, the class-level precedent is well-documented for aliphatic vs. aromatic sulfonamides [1].

Metabolic stability
Class-level inference
Isobutyl (aliphatic): predicted moderate-to-high stability Thiophene/benzene (aryl): predicted higher clearance via ring oxidation
Aliphatic sulfonamide may support sustained exposure in vivo
Class-level, not compound-specific data
Metabolic Stability Sulfonamide Metabolism Drug Design

Unique Chemotype Not in Bioactivity Databases

A substructure search of the ChEMBL and PubChem BioAssay databases (accessed 2026-04-30) returned no compounds that simultaneously contain a furan-3-ylmethyl group, a 2-methoxyethyl chain, and an isobutylsulfonamide on the same nitrogen atom [1]. The nearest neighbors, such as N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-sulfonamide (CAS 1448052-31-0) and various furan-2-yl sulfonamides, differ in at least one critical substructure. This compound therefore occupies an unexplored region of chemical space, making it valuable for phenotypic screening campaigns seeking novel hit matter.

Chemotype uniqueness
Cross-study comparable
Tanimoto similarity <0.85 to any ChEMBL bioactive compound
Occupies unexplored chemical space; may yield novel target interactions
ECFP4 fingerprint; ChEMBL 34, PubChem
Chemical Diversity Screening Library Cheminformatics

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide: Application Scenarios


Diversity-Oriented Library Enrichment

This compound's unique combination of an aliphatic sulfonamide, a 3-substituted furan, and a flexible ether chain makes it an excellent candidate for enriching commercial screening decks with underrepresented chemotypes. Its predicted favorable drug-likeness metrics (TPSA, clogP, HBA count) support its use in both target-based and phenotypic screens where physicochemical diversity is a key selection criterion [1].

SAR Around Tertiary Sulfonamide Leads

For projects exploring tertiary sulfonamides as enzyme inhibitors or receptor modulators, this compound serves as a modular scaffold. The isobutyl group can be systematically varied to map lipophilic pockets, while the furan-3-ylmethyl and 2-methoxyethyl appendages probe directionality and hydrogen-bonding requirements in the target binding site [1].

Computational Chemistry Benchmarking

The presence of multiple rotatable bonds, a heteroaromatic ring, and an aliphatic sulfonamide makes this compound a useful test case for validating conformational sampling algorithms, force field parameters, and solvation models. Its intermediate complexity bridges the gap between simple drug-like fragments and fully elaborated lead molecules [1].

Tertiary Sulfonamide Synthesis Method Development

Tertiary sulfonamides can be challenging to prepare with high purity due to competing N-alkylation and elimination pathways. This specific compound, with its sterically undemanding substituents, is an ideal substrate for developing and optimizing new synthetic methodologies (e.g., sulfonylation of secondary amines, reductive amination strategies) applicable to more complex drug candidates [1].

Application
Selection Property
Validation Focus
Diversity-oriented library enrichment
Chemotype uniqueness & predicted drug-likeness
Physicochemical profiling (TPSA, clogP, HBA)
SAR around tertiary sulfonamide leads
Modular scaffold for lipophilic pocket mapping
Structure-activity relationship studies
Computational chemistry benchmarking
Multiple rotatable bonds & heteroaromatic ring
Conformational sampling & solvation model validation
Tertiary sulfonamide synthesis methods
Sterically undemanding tertiary sulfonamide substrate
Reaction optimization & purity assessment
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